molecular formula C19H21NO3 B041727 N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine CAS No. 105746-38-1

N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine

Cat. No. B041727
M. Wt: 311.4 g/mol
InChI Key: CMPHSKQRGJSKJX-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-Methylethyl)benzoyl]-D-phenylalanine, also known as fenoprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. Fenoprofen belongs to the propionic acid class of NSAIDs and is structurally similar to other NSAIDs such as ibuprofen and naproxen.

Mechanism Of Action

Fenoprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of pain and inflammation, so by inhibiting their production, N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine can reduce pain and inflammation. Fenoprofen is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes.

Biochemical And Physiological Effects

Fenoprofen has several biochemical and physiological effects. It can reduce pain and inflammation, as well as fever. It can also inhibit platelet aggregation, which can reduce the risk of blood clots. However, N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine can also cause side effects such as gastrointestinal bleeding, renal toxicity, and liver toxicity.

Advantages And Limitations For Lab Experiments

Fenoprofen has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, so there is a large body of literature on its properties and effects. However, N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine also has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can be influenced by factors such as pH and temperature.

Future Directions

There are several future directions for research on N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the mechanisms by which N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine inhibits cancer cell growth and to determine its efficacy in vivo. Another area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of long-term use. Additionally, further studies are needed to determine the safety and efficacy of N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine in different patient populations, such as children and elderly patients.

Synthesis Methods

Fenoprofen can be synthesized by several methods, including the reaction of 4-isobutylbenzoyl chloride with D-phenylalanine, or the reaction of 4-isobutylbenzoyl chloride with D-phenylalanine methyl ester. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

Fenoprofen has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are mediators of pain and inflammation. Fenoprofen has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid peptides, which are a hallmark of the disease.

properties

IUPAC Name

(2R)-3-phenyl-2-[(4-propan-2-ylbenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,20,21)(H,22,23)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPHSKQRGJSKJX-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine

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